molecular formula C6H13NO B13110428 (1,2-Dimethylazetidin-2-yl)methanol

(1,2-Dimethylazetidin-2-yl)methanol

Cat. No.: B13110428
M. Wt: 115.17 g/mol
InChI Key: ZVFPVBUHJDAHNO-UHFFFAOYSA-N
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Description

(1,2-Dimethylazetidin-2-yl)methanol is a functionalized azetidine building block of significant interest in medicinal chemistry and diversity-oriented synthesis (DOS). The azetidine (four-membered nitrogen heterocycle) scaffold is increasingly valued in drug discovery for its potential to improve physicochemical properties and explore novel chemical space, particularly in the development of central nervous system (CNS) active compounds . This compound, particularly in its salt form such as the hydrochloride (CAS 2288710-13-2) , serves as a versatile precursor for the generation of more complex, lead-like molecules. Researchers utilize this and related azetidine cores to create diverse molecular frameworks, including fused, bridged, and spirocyclic ring systems, which are crucial for probing structure-activity relationships (SAR) in biological screening . The compound's structure, featuring a methanol substituent on the azetidine ring, allows for further synthetic diversification. Its properties can be tailored during library design by applying filters based on key descriptors such as molecular weight, topological polar surface area (TPSA), and LogP to optimize for specific targets, including those with stringent requirements for blood-brain barrier (BBB) penetration . This compound is supplied as a high-purity material for research applications. This product is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. It may require cold-chain transportation and storage to ensure stability .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1,2-dimethylazetidin-2-yl)methanol

InChI

InChI=1S/C6H13NO/c1-6(5-8)3-4-7(6)2/h8H,3-5H2,1-2H3

InChI Key

ZVFPVBUHJDAHNO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1C)CO

Origin of Product

United States

Preparation Methods

Synthesis via Azetidine Precursors

General Approach

The synthesis of (1,2-Dimethylazetidin-2-yl)methanol often begins with azetidine derivatives. These are modified to introduce methyl groups at the nitrogen (N) atom and hydroxymethyl functionality at the second carbon (C2). A common precursor is N-methylazetidine .

Reaction Scheme:
  • Starting Material: N-methylazetidine
  • Reagents: Formaldehyde or paraformaldehyde
  • Catalysts: Acidic or basic catalysts (e.g., p-toluenesulfonic acid or sodium hydroxide)
  • Solvent: Polar solvents such as ethanol or methanol
Reaction Conditions:
  • Temperature: 50–70°C
  • Time: 4–6 hours
  • Yield: Approximately 80–90% depending on reaction optimization.

Direct Functionalization of Azetidine

Hydroxymethylation

Direct functionalization involves hydroxymethylation of azetidines using formaldehyde derivatives.

Procedure:
  • Azetidine is reacted with formaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂).
  • The reaction proceeds under reflux conditions to ensure complete conversion.
Key Parameters:
  • Catalyst Loading: 0.01–0.02 mol%
  • Reaction Temperature: 60–80°C
  • Solvent-Free Conditions: Optional for green chemistry applications
  • Yield: Up to 95% under optimized conditions.

Enantioselective Synthesis

Chiral Catalysts

For applications requiring enantiomerically pure (R)- or (S)-(1,2-Dimethylazetidin-2-yl)methanol, chiral catalysts are employed.

Methodology:
  • Use of chiral organocatalysts or transition-metal complexes.
  • Enantioselective hydrogenation of azetidine derivatives with a pre-installed hydroxymethyl group.
Reaction Conditions:
  • Hydrogen Pressure: 10–20 bar
  • Temperature: Room temperature to 40°C
  • Yield and Enantiomeric Excess (ee): Typically >90% yield and >95% ee.

Green Chemistry Approaches

Solvent-Free Synthesis

Eco-friendly methods emphasize solvent-free reactions to minimize waste and environmental impact.

Example:

A solvent-free hydroxymethylation reaction using paraformaldehyde and catalytic amounts of p-toluenesulfonic acid has demonstrated high efficiency:

  • Reaction Temperature: 68–72°C
  • Byproduct Removal: Distillation under reduced pressure
  • Yield: ~99%.

Data Table: Summary of Preparation Methods

Methodology Reagents & Catalysts Conditions Yield (%) Notes
Synthesis via Azetidine Precursors Formaldehyde, acid/base catalysts 50–70°C, polar solvents 80–90 Widely used
Direct Functionalization Formaldehyde, Lewis acids Reflux, solvent-free optional Up to 95 High efficiency
Enantioselective Synthesis Chiral catalysts RT–40°C, H₂ atmosphere >90 High enantiomeric purity
Solvent-Free Green Chemistry Paraformaldehyde, p-toluenesulfonic acid 68–72°C ~99 Environmentally friendly

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce methylated derivatives .

Scientific Research Applications

(1,2-Dimethylazetidin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2-Dimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison based on structural and functional group similarities:

Dimethylaminoethanol (DMAE) Formula: C4H11NO CAS: 108-01-0 Properties: Colorless liquid, fishy odor, corrosive, combustible .

[6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl]methanol Formula: C9H12N4O CAS: 42452-51-7 Properties: Solid (inferred), complex heterocyclic structure .

Comparative Data Table

Property (1,2-Dimethylazetidin-2-yl)methanol Dimethylaminoethanol (DMAE) [6-(Dimethylamino)imidazo[...]methanol
Molecular Formula C6H13NO C4H11NO C9H12N4O
Molecular Weight (g/mol) 115.17 89.14 192.22
Physical State Yellow oil (crude HCl salt) Colorless liquid Solid (inferred)
Key Functional Groups Azetidine ring, -CH2OH Linear amine, -CH2OH Imidazo-pyridazine ring, -CH2OH
Applications Pharmaceutical intermediate Cosmetics, pharmaceuticals Specialized drug synthesis

Structural and Reactivity Analysis

Azetidine vs. Linear Amine Backbone
  • This compound: The strained four-membered azetidine ring increases reactivity compared to linear amines like DMAE. Ring strain may enhance susceptibility to nucleophilic attack or ring-opening reactions, useful in synthesizing bioactive molecules .
  • DMAE: The linear dimethylaminoethanol structure lacks ring strain, making it more stable and suitable for industrial applications (e.g., corrosion inhibitors, surfactants) .
Heterocyclic Complexity

    Biological Activity

    (1,2-Dimethylazetidin-2-yl)methanol is a compound with a unique azetidine ring structure and a hydroxymethyl group, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C₆H₁₃NO
    • Molecular Weight : Approximately 115.17 g/mol
    • Structural Features : The presence of both methyl and hydroxymethyl groups on the azetidine ring enhances its reactivity and interaction with biological targets.

    The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound's reactivity. Key mechanisms include:

    • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting their activity and related cellular pathways.
    • Receptor Interaction : It can bind to receptors or proteins, potentially leading to changes in cellular signaling processes.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    Antimicrobial Activity

    Studies have shown that derivatives of this compound may possess antibacterial and antifungal properties, making them candidates for further investigation in drug development.

    Enzyme Inhibition

    The compound has been explored for its potential to inhibit enzymes involved in critical biological processes. For example, it may interact with kinases or other regulatory proteins in cell signaling pathways.

    Case Studies

    • Antibacterial Activity :
      • A study demonstrated that methanol extracts containing this compound exhibited significant antibacterial effects against various strains of bacteria, indicating its potential as a therapeutic agent .
    • Enzyme Interaction :
      • Research focusing on enzyme kinetics revealed that this compound could effectively inhibit certain kinases, suggesting its role as a modulator in cellular processes .
    • Drug Development Potential :
      • The compound's structural features allow it to be a valuable building block in the synthesis of novel pharmaceuticals aimed at targeting specific diseases.

    Comparative Analysis with Similar Compounds

    Compound NameStructure FeaturesBiological Activity
    This compoundHydroxymethyl group; azetidine ringAntibacterial; enzyme inhibition
    (1,2-Dimethylazetidin-2-yl)acetateAcetate group instead of hydroxymethylReduced activity compared to methanol form
    (3-Methoxy-1,2-dimethylazetidin)Methoxy group; altered polarityPotentially different enzymatic interactions

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